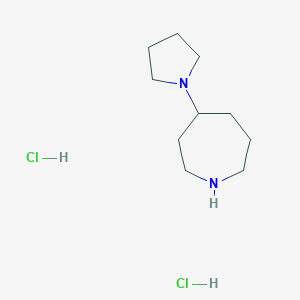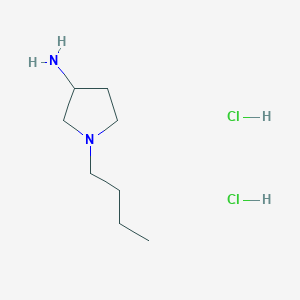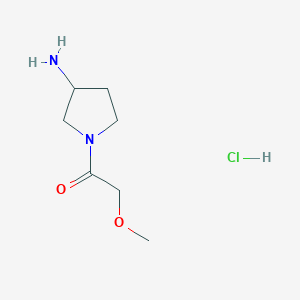![molecular formula C17H31N3O5 B1486151 tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate CAS No. 2209569-90-2](/img/structure/B1486151.png)
tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate
Vue d'ensemble
Description
tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate is a synthetic chemical compound with diverse applications across various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of multiple functional groups, including hydroxyl, hydroxyimino, and piperidine, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials, such as tert-butyl 4-piperidinecarboxylate, which serves as the core scaffold.
Functional Group Introduction: : The hydroxyl and hydroxyimino groups are introduced through a series of chemical reactions, including oxidation and reduction processes. These reactions require specific reagents and conditions to achieve the desired functionalization.
Final Assembly: : The final step involves the coupling of the functionalized intermediate with the piperidine scaffold to form the target compound. This step often requires the use of coupling agents and precise reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations in industrial production include optimization of reaction conditions, scaling up of reaction volumes, and purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: : The hydroxyimino groups can undergo reduction to form amines.
Substitution: : The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Substitution reactions may require specific catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of hydroxyimino groups can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. The presence of hydroxyimino groups suggests possible interactions with biological targets, such as enzymes or receptors, which can be explored for therapeutic purposes.
Medicine
In medicine, this compound is investigated for its pharmacological properties. Researchers explore its potential as a drug candidate by examining its bioactivity, pharmacokinetics, and toxicity profiles.
Industry
In industrial applications, this compound is utilized in the production of specialized materials and chemicals. Its unique chemical structure makes it suitable for use in the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate involves its interaction with molecular targets within biological systems. The hydroxyimino groups can form covalent bonds with specific amino acid residues in proteins, potentially leading to alterations in protein function and signaling pathways. Additionally, the piperidine scaffold may facilitate binding to certain receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate include those with similar functional groups or structural motifs, such as:
tert-Butyl 4-hydroxy-1-piperidinecarboxylate
tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)butyl}-1-piperidinecarboxylate
tert-Butyl 4-{1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity
There you have it. Got anything else specific to this compound you’d like to dive deeper into?
Propriétés
IUPAC Name |
tert-butyl 4-[(2E,6E)-4-hydroxy-2,6-bis(hydroxyimino)heptan-4-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O5/c1-12(18-23)10-17(22,11-13(2)19-24)14-6-8-20(9-7-14)15(21)25-16(3,4)5/h14,22-24H,6-11H2,1-5H3/b18-12+,19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXGXXBKCWQNES-KLCVKJMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC(CC(=NO)C)(C1CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC(O)(C1CCN(CC1)C(=O)OC(C)(C)C)C/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



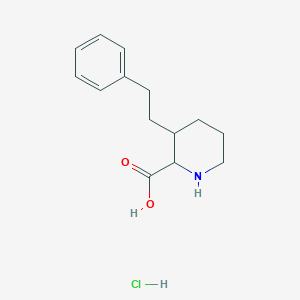


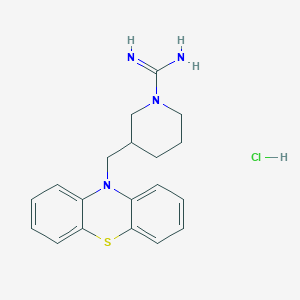
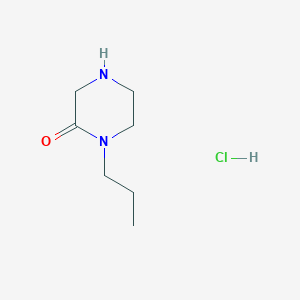
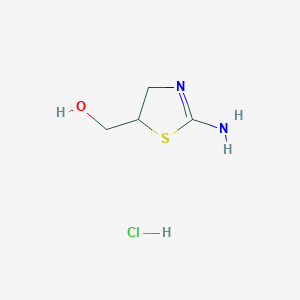
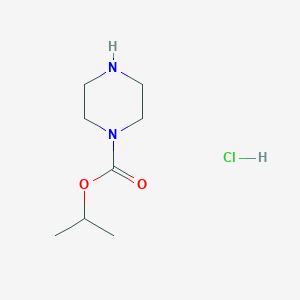
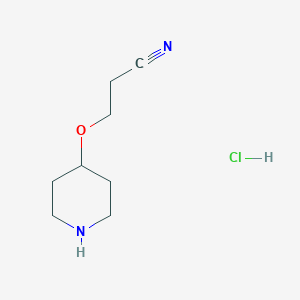
![Benzyl 3-[4-(benzyloxy)butanoyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B1486085.png)
